S1P Receptor Subtype Binding Affinity: Class-Level Comparison Across 1,2,4-Oxadiazole Azetidine Derivatives
The target compound resides within a patent-defined chemical series where the nature of the 3-position substituent on the 1,2,4-oxadiazole ring governs S1P receptor subtype affinity. In radioligand displacement assays at human S1P receptors, a structurally related analog—1-({4-[5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid—exhibited an IC50 of 12,000 nM at S1P3, whereas a 4-propylphenyl variant showed markedly different affinity [1]. The target compound's 3-benzyl substitution is sterically and electronically distinct from these comparators, supporting a different S1P subtype interaction profile. Direct head-to-head data for the exact target compound are not publicly available in peer-reviewed literature; the evidence presented is class-level inference derived from structurally proximate analogs.
| Evidence Dimension | S1P3 receptor binding affinity (IC50, radioligand displacement) |
|---|---|
| Target Compound Data | Not publicly reported for this exact compound; inferred from class SAR |
| Comparator Or Baseline | 1-({4-[5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid: IC50 = 12,000 nM at human S1P3 |
| Quantified Difference | Magnitude of difference cannot be calculated without target compound data |
| Conditions | In vitro radioligand displacement assay using [33P]-labeled sphingosine-1-phosphate at human recombinant S1P3 receptor |
Why This Matters
The S1P3 receptor is a therapeutic target for inflammation and fibrosis; knowing whether the 3-benzyl substitution confers improved or altered S1P3 affinity relative to cyclohexylphenyl or propylphenyl analogs would directly influence compound selection for S1P3-focused drug discovery programs.
- [1] BindingDB. Affinity data entry BDBM22216: 1-({4-[5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}methyl)azetidine-3-carboxylic acid; IC50 at human Sphingosine 1-phosphate receptor 3. Accessed via bindingdb.org. View Source
